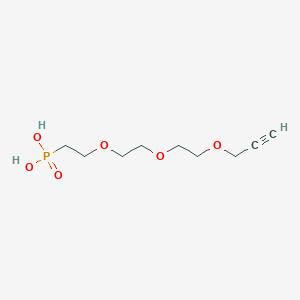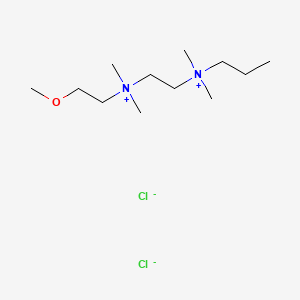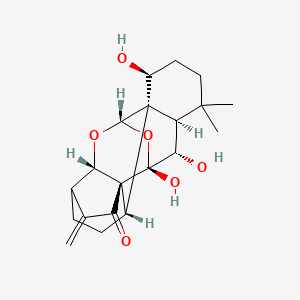
炔丙基-PEG3-膦酸
描述
Propargyl-PEG3-phosphonic acid is a compound with the molecular formula C9H17O6P . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Molecular Structure Analysis
The molecular structure of Propargyl-PEG3-phosphonic acid includes a propargyl group and a phosphonic acid . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
Propargyl-PEG3-phosphonic acid can react with azide-containing compounds using click chemistry .Physical And Chemical Properties Analysis
Propargyl-PEG3-phosphonic acid has a molecular weight of 252.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 .科学研究应用
Bioconjugation
Propargyl-PEG3-phosphonic acid: is frequently used in bioconjugation processes. This involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer. The propargyl group in this compound is particularly useful for “click chemistry” reactions, which are widely used for conjugating molecules in a reliable and efficient manner .
Drug Delivery Systems
The compound’s PEGylated backbone makes it an excellent candidate for creating drug delivery systems. PEGylation helps to increase the solubility and stability of therapeutic agents, allowing for more effective delivery to the target site. The phosphonic acid group can be used to attach the PEGylated compound to various drug molecules, enhancing their pharmacokinetic properties .
Surface Modification
Propargyl-PEG3-phosphonic acid can be used to modify the surface properties of materials. For instance, it can be used to create anti-fouling surfaces that resist protein adsorption, which is beneficial in medical device manufacturing. The PEG chain provides a hydrophilic surface, reducing the likelihood of protein binding and subsequent cell adhesion .
Tissue Engineering
In tissue engineering, this compound can be used to modify scaffold materials. The PEG portion of the molecule imparts hydrophilicity, which is crucial for cell attachment and proliferation. The reactive propargyl group allows for further functionalization with peptides or growth factors that promote tissue regeneration .
Synthesis of PROTACs
PROTACs (Proteolysis-targeting chimeras): are a novel class of therapeutic agents that target proteins for degradation. Propargyl-PEG3-phosphonic acid serves as a linker in the synthesis of PROTAC molecules. Its bifunctional nature allows for the attachment of ligands that bind to both the target protein and an E3 ubiquitin ligase, marking the protein for degradation .
Chemical Biology and Medicinal Chemistry
As a building block in chemical biology, this compound is used to synthesize small molecules and biomolecule conjugates. It’s particularly useful in medicinal chemistry for the development of new drug molecules. The alkyne group can be used in various chemical reactions to create a diverse array of compounds with potential therapeutic applications .
作用机制
Target of Action
Propargyl-PEG3-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The compound’s ability to form this linkage is crucial for its role in the synthesis of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG3-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs (which include Propargyl-PEG3-phosphonic acid as a linker) facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
These properties can improve the compound’s bioavailability, making it more effective as a linker in PROTACs .
Result of Action
The primary result of Propargyl-PEG3-phosphonic acid’s action is the degradation of target proteins . By serving as a linker in PROTACs, it enables the selective degradation of disease-related proteins, potentially leading to therapeutic effects .
Action Environment
The action of Propargyl-PEG3-phosphonic acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it participates in can be affected by the presence of copper ions . Additionally, the compound’s stability and solubility can be influenced by factors such as pH and temperature .
安全和危害
未来方向
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
属性
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZOEDGARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG3-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














